MC-Ala-Ala-PAB, with the Chemical Abstracts Service number 1949793-44-5, is a synthetic compound primarily used as a cleavable linker in antibody-drug conjugates (ADCs). It plays a crucial role in targeted cancer therapies by facilitating the delivery of cytotoxic agents directly to tumor cells while minimizing damage to healthy tissues. The molecular formula for MC-Ala-Ala-PAB is , and it has a molecular weight of 458.51 g/mol .
MC-Ala-Ala-PAB is classified as a cleavable linker compound, which is essential in the development of ADCs. These linkers are designed to be stable in circulation but to release their attached drug payload upon reaching the target site, often through enzymatic cleavage. The compound is synthesized using various peptide coupling methods, which are standard in the field of medicinal chemistry and bioconjugation.
The synthesis of MC-Ala-Ala-PAB involves several steps, primarily focusing on peptide coupling reactions. The process begins with the protection of amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) groups. This protection prevents premature reactions during synthesis. The protected amino acids are then coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) under inert atmospheric conditions, typically in organic solvents like dimethylformamide.
The final step involves deprotecting the Fmoc groups to yield MC-Ala-Ala-PAB. For industrial production, automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to enhance efficiency and purity. The final product is often lyophilized to obtain a stable solid form.
MC-Ala-Ala-PAB consists of a backbone formed by two alanine residues linked via a p-aminobenzyl group. The structural representation can be summarized as follows:
The compound's structure enables it to act effectively as a linker in ADCs, ensuring stability during circulation while promoting release at target sites.
MC-Ala-Ala-PAB participates in several key chemical reactions:
Common reagents used in these reactions include:
The cleavage reaction results in the release of the cytotoxic agent linked to the antibody, enabling targeted therapy against cancer cells .
The mechanism of action for MC-Ala-Ala-PAB as a linker in ADCs involves several steps:
This targeted approach minimizes collateral damage to healthy tissues compared to traditional chemotherapy methods .
MC-Ala-Ala-PAB exhibits several notable physical and chemical properties:
These properties indicate that MC-Ala-Ala-PAB is stable under standard laboratory conditions but requires careful handling due to its reactivity during synthesis and application .
MC-Ala-Ala-PAB is primarily utilized in cancer research for developing antibody-drug conjugates. Its role as a cleavable linker allows for precise drug delivery systems that enhance therapeutic efficacy while reducing side effects associated with conventional chemotherapy. Moreover, it serves as a valuable tool in peptide chemistry studies, contributing to advancements in targeted therapies for various cancers .
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 334-20-3
CAS No.: 4300-27-0